3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one, also known as Cbz-L-Pro-3-(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azetidinone-based protease inhibitors and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 involves the inhibition of protease activity. Proteases are enzymes that are involved in the cleavage of proteins, and their activity is essential for the survival of viruses. By inhibiting the activity of proteases, 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 can block viral replication and reduce the viral load.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of proteases with high potency and selectivity. Additionally, it has been shown to have low cytotoxicity and good pharmacokinetic properties. In vivo studies have shown that this compound can reduce the viral load in animal models of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 in lab experiments include its high potency and selectivity for protease inhibition, low cytotoxicity, and good pharmacokinetic properties. However, the limitations of using this compound include the complex synthesis process, the need for expertise in organic chemistry, and the high cost of production.
Direcciones Futuras
There are several future directions for the research on 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2. One future direction is to optimize the synthesis process to reduce the cost of production. Another future direction is to study the potential applications of this compound in the treatment of other viral infections, such as influenza and Ebola. Additionally, further research is needed to study the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 involves a series of chemical reactions that are carried out in a laboratory setting. The synthesis process includes the use of various reagents and solvents, and it requires expertise in organic chemistry. The detailed synthesis method of this compound is beyond the scope of this paper.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various proteases, including HIV-1 protease, SARS-CoV-2 protease, and HCV NS3/4A protease. Therefore, it has potential applications in the treatment of viral infections, including HIV, COVID-19, and hepatitis C.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-14-22-18-7-2-3-8-19(18)24(14)17-12-23(13-17)20(25)10-9-15-5-4-6-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFHNLXXXAISBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.